![molecular formula C12H22O10S B12066506 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiosophorose is a thio-linked disaccharide, specifically a 2-thio derivative of sophorose Sophorose itself is a disaccharide composed of two glucose molecules linked by a β-1,2-glycosidic bond
准备方法
Synthetic Routes and Reaction Conditions
Thiosophorose can be synthesized through the thioglycosylation of sophorose derivatives. One common method involves the use of thioglycosyl donors and acceptors under the influence of a promoter such as silver triflate or N-iodosuccinimide. The reaction typically proceeds at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of thiosophorose may involve the enzymatic conversion of sophorose using thioglycosidases. These enzymes catalyze the transfer of a thiol group to the glycosidic bond, resulting in the formation of thiosophorose. This method is advantageous due to its specificity and mild reaction conditions .
化学反应分析
Types of Reactions
Thiosophorose undergoes various chemical reactions, including:
Oxidation: Thiosophorose can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiosophorose can yield thiols and disulfides.
Substitution: Thiosophorose can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted thiosophorose derivatives.
科学研究应用
Thiosophorose has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycomimetics.
Biology: Studied for its role in glycosylation processes and its potential as a glycosidase inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases related to glycosylation disorders.
作用机制
Thiosophorose exerts its effects by interacting with glycosidases and glycosyltransferases. The sulfur atom in the glycosidic bond alters the enzyme-substrate interaction, leading to inhibition or modification of the enzyme’s activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
Thioglucose: A thio-analog of glucose with similar properties.
Thiomaltose: A thio-analog of maltose with a sulfur atom in the glycosidic bond.
Thiolactose: A thio-analog of lactose with a sulfur atom in the glycosidic bond.
Uniqueness of Thiosophorose
Thiosophorose is unique due to its β-1,2-glycosidic linkage and the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to inhibit glycosidases and its potential therapeutic applications make it a valuable compound in research and industry .
属性
分子式 |
C12H22O10S |
|---|---|
分子量 |
358.36 g/mol |
IUPAC 名称 |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(20-3)22-10-8(18)6(16)4(2-14)21-12(10)23/h3-19,23H,1-2H2 |
InChI 键 |
UULNBDNUSXGHBK-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2S)CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



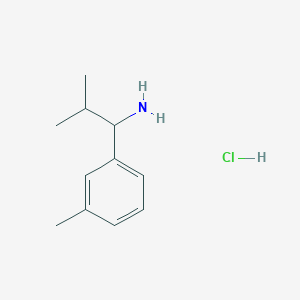

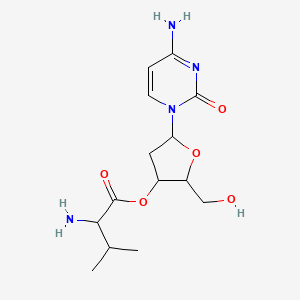


![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)
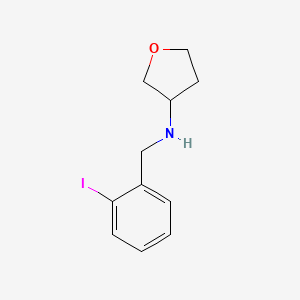
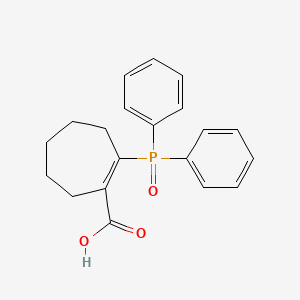
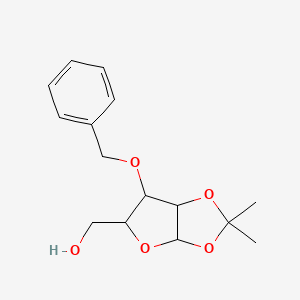
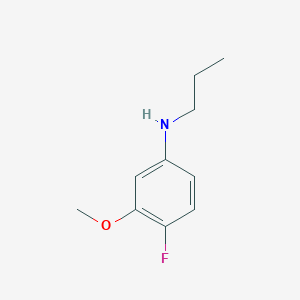
![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

